molecular formula C8H14N2O2 B8683546 1-Hydroxy-4,5-dimethyl-3-oxido-2-propylimidazol-3-ium CAS No. 41933-67-9

1-Hydroxy-4,5-dimethyl-3-oxido-2-propylimidazol-3-ium

Cat. No. B8683546
M. Wt: 170.21 g/mol
InChI Key: XZPJEPRTKUZNED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03968220

Procedure details

A mixture of butyraldoxime (8.7 g., 0.1 mole) and diacetyl monoxime (10.1 g., 0.1 mole) was warmed to obtain a homogeneous solution. After standing for 2 days at room-temperature, the mixture was heated on the steam-bath for 3 hr., and then diluted with ether (500 ml), the tan solid separated was removed by filtration (16.7 g.) and recrystallised from ethanol (95%) having a melting point 174°-175°C
Name
butyraldoxime
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[N:5][OH:6])[CH2:2][CH2:3][CH3:4].[CH3:7]/[C:8](/[C:11]([CH3:13])=O)=[N:9]\[OH:10]>CCOCC>[CH3:13][C:11]1[N+:5]([O-:6])=[C:1]([CH2:2][CH2:3][CH3:4])[N:9]([OH:10])[C:8]=1[CH3:7]

Inputs

Step One
Name
butyraldoxime
Quantity
8.7 g
Type
reactant
Smiles
C(CCC)=NO
Name
Quantity
10.1 g
Type
reactant
Smiles
C/C(=N\O)/C(=O)C
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed
CUSTOM
Type
CUSTOM
Details
to obtain a homogeneous solution
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated on the steam-bath for 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the tan solid separated
CUSTOM
Type
CUSTOM
Details
was removed by filtration (16.7 g.)
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol (95%)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
CC=1[N+](=C(N(C1C)O)CCC)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.